tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Overview

Description

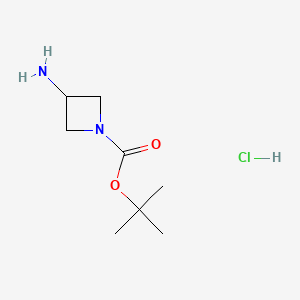

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a small-molecule azetidine derivative featuring a 4-membered nitrogen-containing ring (azetidine) with a 3-amino substituent and a tert-butyl carbamate protecting group. The hydrochloride salt enhances its solubility in polar solvents, making it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system (CNS) disorders or antimicrobial activity. Its structural rigidity and amine functionality allow for further derivatization via nucleophilic substitution or coupling reactions .

Preparation Methods

Boc Protection of Azetidine Derivatives

The tert-butoxycarbonyl (Boc) group is widely used to protect the nitrogen atom in azetidine rings during synthesis. Example 3 from demonstrates the preparation of 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va) via reaction of 3,3-dimethoxyazetidine (IVa) with di-tert-butyl dicarbonate in dichloromethane. Triethylamine acts as a base to scavenge hydrogen chloride generated during the reaction. The process achieves a 91% yield under mild conditions (10–40°C, 3–4 hours), with purification involving aqueous extraction and sodium sulfate drying . This method’s efficiency stems from its simplicity and high yield, though the use of dichloromethane necessitates careful waste management.

A related approach in employs 3-aminoazetidine-1-carboxylic acid tert-butyl ester as a starting material for further functionalization. Coupling reactions with benzaldehyde derivatives using EDCI/HOBT in dichloromethane yield advanced intermediates, though the Boc group remains intact until final deprotection .

Reductive Amination for Amino Group Introduction

Reductive amination is a cornerstone for introducing primary amines into azetidine scaffolds. In , 1-Boc-3-aminoazetidine reacts with benzaldehyde in dichloromethane under inert nitrogen atmosphere, using sodium triacetoxyborohydride (STAB) as the reducing agent. The reaction proceeds at 0–20°C, achieving a 72% yield after column chromatography . STAB’s selectivity for imine intermediates minimizes over-reduction, making this method suitable for sensitive substrates. However, the need for low temperatures and anhydrous conditions increases operational complexity.

Azide Reduction via Catalytic Hydrogenation

Catalytic hydrogenation offers a robust route to primary amines. As detailed in , tert-butyl 3-azidoazetidine-1-carboxylate undergoes hydrogenation in the presence of a palladium catalyst (Pd/C) under hydrogen gas. This method converts the azide group to an amine efficiently, with subsequent treatment with hydrochloric acid yielding the hydrochloride salt . The exothermic nature of hydrogenation requires precise temperature control to prevent side reactions, but the high atom economy and scalability make this approach industrially favorable.

Hydrochloride Salt Formation

Deprotection of the Boc group under acidic conditions is the final step in generating the hydrochloride salt. For instance, treating tert-butyl 1-aminoazetidine-3-carboxylate with hydrochloric acid in a polar solvent like methanol or ethanol protonates the amine, forming the crystalline hydrochloride salt . Patents such as highlight the importance of aqueous work-ups to remove byproducts like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, ensuring >99% purity .

Comparative Analysis of Synthetic Routes

Industrial applications favor catalytic hydrogenation for its scalability, while laboratory settings may opt for reductive amination due to lower infrastructure requirements.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. The hydrogenation method in minimizes solvent waste by using methanol as both a solvent and proton source. In contrast, ’s Boc protection method generates stoichiometric amounts of triethylamine hydrochloride, necessitating efficient filtration and recycling systems. Recent advances in flow chemistry, as hinted in , enable continuous processing of azetidine intermediates, reducing batch-to-batch variability .

Purity and Analytical Considerations

Residual palladium in hydrogenation-derived products must be reduced to <10 ppm for pharmaceutical use. Chelating resins or trituration with activated carbon are employed post-synthesis . HPLC analyses from confirm >99% purity, with characteristic ¹H NMR signals (e.g., δ 1.44 ppm for Boc methyl groups) verifying structural integrity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Protection/Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Protection/Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for deprotection of the tert-butyl ester group.

Major Products Formed:

Substitution Reactions: Products include various substituted azetidines.

Protection/Deprotection Reactions: The major product is the free carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of various therapeutic agents. It has been identified as a precursor for compounds targeting:

- Janus Kinase 3 (JAK3) : This kinase is crucial in immune response regulation, making it a target for immunosuppressive therapies and treatments for autoimmune diseases .

- HCV Protease Inhibitors : These inhibitors are essential in treating Hepatitis C virus infections, particularly genotype 1 .

- Antibacterial Agents : The compound can be used to synthesize aminoglycoside derivatives with significant antibacterial properties .

Development of Novel Drug Candidates

Research indicates that derivatives of this compound can lead to the development of new classes of drugs:

- Bicyclic Himbacine Derivatives : These compounds are explored for their potential as antagonists of protease activated receptor-1 (PAR-1) and cannabis receptor inhibitors, which may be beneficial in treating cardiovascular diseases .

- Phosphoinositide 3-Kinase Modulators : Compounds derived from this intermediate have shown promise in modulating pathways associated with cancer and inflammatory disorders .

Case Study 1: Synthesis of JAK3 Inhibitors

A study focused on synthesizing JAK3 inhibitors utilized this compound as a key intermediate. The synthesis involved several steps, including:

- Reaction with specific acylating agents to form various derivatives.

- Evaluation of biological activity against JAK3, demonstrating effective inhibition at low concentrations.

The results indicated that modifications to the azetidine ring significantly influenced the potency and selectivity of the inhibitors.

Case Study 2: Antibacterial Compound Development

Another research initiative aimed at developing novel antibacterial agents involved using this compound. The methodology included:

- Coupling reactions with different amino acids to create diverse libraries of compounds.

- Screening these compounds against various bacterial strains, leading to the identification of several promising candidates with enhanced antibacterial activity.

The findings underscored the compound's utility in generating new therapeutic options for combating antibiotic resistance.

Summary Table of Applications

| Application Area | Description | Examples/Targets |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | JAK3 inhibitors, HCV protease inhibitors |

| Antibacterial Agent Development | Synthesis of aminoglycosides | Novel antibacterial compounds |

| Cardiovascular Disease Treatment | Development of PAR-1 antagonists | Bicyclic himbacine derivatives |

| Cancer Therapeutics | Modulators of phosphoinositide 3-kinase | Compounds targeting cancer pathways |

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily related to its ability to act as a nucleophile in various chemical reactions. The amino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride with three analogs:

Key Observations :

- The bromoethyl analog (CAS 1420859-80-8) exhibits higher lipophilicity (LogP = 1.76) due to the bromine atom, making it suitable for hydrophobic interactions in medicinal chemistry. However, its low solubility (Log S = -3.36) limits aqueous applications .

- The hydroxyethyl analog (CAS 152537-03-06) has moderate solubility (Log S = -1.96) and a lower LogP (0.91), favoring applications requiring polar interactions. The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the amino group in the target compound .

- The bicyclic analog (CAS 1427195-31-0) combines an 8-membered ring with a tert-butyl ester.

Biological Activity

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound belonging to the class of azetidines, which are characterized by a four-membered nitrogen-containing heterocyclic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, an amino group, and a carboxylate moiety. These functional groups contribute to its lipophilicity and reactivity, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₂O₂ |

| Molecular Weight | 194.67 g/mol |

| Solubility | Soluble in water |

| Chemical Classification | Azetidine derivative |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. As an azetidine derivative, it may modulate enzyme activities by binding to active sites, thereby affecting biochemical pathways related to cell signaling and metabolism.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes (e.g., proteases and kinases), altering their catalytic functions.

- Receptors : It could interact with neurotransmitter systems, potentially influencing central nervous system activity.

Biochemical Pathways

Research indicates that azetidine derivatives can influence several biochemical pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for regulating gene expression and cellular proliferation.

- Metabolic Enzymes : Inhibition of key metabolic enzymes may lead to shifts in metabolite levels and energy production.

Case Studies and Research Findings

While direct studies on this compound are sparse, analogous compounds have shown significant biological activities:

- Antinociceptive Activity : Compounds with similar structures have demonstrated potential pain-relieving effects by interacting with central nervous system pathways.

- Anti-inflammatory Properties : Certain azetidine derivatives have been studied for their ability to reduce inflammation through modulation of immune responses .

- Cell Proliferation Studies : Research on related compounds indicates that they can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride?

The synthesis typically involves sequential functionalization of the azetidine ring. A representative method includes:

- Step 1 : Reacting 4,6-dichloro-5-nitropyrimidine with tert-butyl 3-aminoazetidine-1-carboxylate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Step 2 : Deprotection of the Boc group using HCl in dioxane or methanol to yield the hydrochloride salt .

- Key considerations : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to avoid side reactions like over-alkylation.

Q. How is this compound characterized structurally?

- NMR spectroscopy : The compound’s ¹H-NMR in CDCl₃ typically shows signals for the azetidine ring protons (δ 3.5–4.2 ppm), Boc tert-butyl group (δ 1.4 ppm), and amine protons (δ 1.8–2.2 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The Boc group’s planar geometry and hydrogen bonding between the amine and chloride can be resolved .

Q. What safety precautions are critical when handling this compound?

- Storage : Store in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of HCl vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Data refinement : Employ SHELXL’s twin refinement for overlapping peaks in twinned crystals. Use the HKLF5 format for intensity integration .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Solvent selection : Use DMF for nucleophilic substitution steps (e.g., amine coupling) to enhance reactivity .

- Temperature control : Maintain reactions at 0–5°C during Boc deprotection to minimize side reactions .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

- Functionalization : The primary amine can undergo reductive amination with ketones (e.g., using NaBH₃CN) to generate secondary amines for kinase inhibitors .

- Case study : In Example 8 of EP patent synthesis, acryloyl chloride was used to introduce an acrylamide moiety, enabling covalent binding to target proteins .

Properties

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210273-37-2 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.